molecular formula C13H11NO2 B12952614 5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-ol

5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-ol

Cat. No.: B12952614
M. Wt: 213.23 g/mol
InChI Key: BDDYFCNOFFIYTE-UHFFFAOYSA-N
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Description

5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-ol is a complex organic compound that belongs to the class of heterocyclic compounds It features a fused ring system that includes benzene, oxepine, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-ol typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperature ranges, and solvents to facilitate the formation of the desired fused ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-ol involves its interaction with specific molecular targets and pathways. For example, it may induce apoptosis in cancer cells by modulating the expression of genes involved in cell proliferation and survival . The compound may also interact with enzymes and receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-ol is unique due to its specific structural configuration and the presence of a hydroxyl group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-ol

InChI

InChI=1S/C13H11NO2/c15-13-9-5-3-7-14-11(9)8-16-12-6-2-1-4-10(12)13/h1-7,13,15H,8H2

InChI Key

BDDYFCNOFFIYTE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC=N2)C(C3=CC=CC=C3O1)O

Origin of Product

United States

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